molecular formula C15H16O5 B069338 Nidulal CAS No. 185853-14-9

Nidulal

Cat. No.: B069338
CAS No.: 185853-14-9
M. Wt: 276.28 g/mol
InChI Key: NQSKLGFKNUGTFE-UHFFFAOYSA-N
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Description

Nidulal is a natural product isolated from the basidiomycete Nidula candida. It is a bisabolane sesquiterpene, known for its ability to induce differentiation of human promyelocytic leukemia cells. This compound has shown weak cytotoxic and antibiotic activities, making it a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nidulal can be synthesized through the fermentation of Nidula candida. The fermentation process involves cultivating the basidiomycete under controlled conditions to produce this compound along with small amounts of niduloic acid. The structures of these compounds are elucidated using spectroscopic methods .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The basidiomycete Nidula candida is grown in bioreactors, where optimal conditions such as temperature, pH, and nutrient supply are maintained to maximize the yield of this compound. The compound is then extracted and purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Nidulal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form niduloic acid.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Niduloic acid is a major product formed from the oxidation of this compound.

    Reduction: Reduced derivatives of this compound with modified functional groups.

    Substitution: Substituted derivatives of this compound with different functional groups.

Scientific Research Applications

Nidulal has several scientific research applications, including:

Mechanism of Action

Nidulal exerts its effects by activating the transcription factor complex AP-1-mediated expression of secreted alkaline phosphatase in COS-7 cells. This activation leads to the differentiation of human promyelocytic leukemia cells. The molecular targets and pathways involved include the AP-1 transcription factor complex and related signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Niduloic acid: A bisabolane sesquiterpene isolated along with nidulal from Nidula candida.

    Other sesquiterpenes: Compounds with similar structures and biological activities.

Uniqueness

This compound is unique due to its specific ability to induce differentiation of human promyelocytic leukemia cells and its activation of the AP-1 transcription factor complex. This sets it apart from other sesquiterpenes that may not exhibit the same biological activities .

Properties

IUPAC Name

4-(3-methyl-2,9-dioxo-1,6-dioxaspiro[4.4]nona-3,7-dien-8-yl)cyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-9-6-15(20-14(9)18)13(17)12(8-19-15)11-4-2-10(7-16)3-5-11/h6-8,10-11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSKLGFKNUGTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2(C(=O)C(=CO2)C3CCC(CC3)C=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439007
Record name Nidulal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185853-14-9
Record name Nidulal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Nidulal has been shown to preferentially activate the transcription factor complex AP-1 in COS-7 cells. [, ] This activation leads to increased expression of secreted alkaline phosphatase (SEAP), a protein often used as a reporter for gene expression. [, ] While the exact mechanism of AP-1 activation by this compound remains unclear, this interaction suggests a potential role in influencing gene expression and cellular differentiation. It's important to note that the research primarily focuses on this compound's effects on human promyelocytic leukemia cells (HL-60), and further investigation is needed to fully elucidate its mechanism of action in other cell types.

A: this compound and a related compound, Niduloic acid, are both classified as bisabolane sesquiterpenes. [, ] This means they share a core structure derived from a 15-carbon isoprenoid precursor. While the abstracts don't provide specific spectroscopic data or the molecular formula/weight of this compound, its classification as a bisabolane sesquiterpene suggests a structure containing a cyclohexane ring with an attached isopropyl group and other functional groups that may vary. Further research, including NMR and mass spectrometry analyses, would be needed to definitively characterize the structure of this compound.

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